Product packaging for DL-Methioninol(Cat. No.:CAS No. 16720-80-2)

DL-Methioninol

Cat. No.: B096836
CAS No.: 16720-80-2
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol is a non-proteinogenic amino acid derivative of the essential sulfur-containing amino acid, methionine. Unlike methionine, which features a carboxylic acid group, methioninol possesses a hydroxymethyl group, making it a valuable building block and intermediate in organic synthesis and biochemical research. Its structure, containing the thioether side chain, is of particular interest in the study of peptide mimetics and as a precursor for various biologically active compounds. In research contexts, this compound may be utilized to investigate metabolic pathways related to its parent compound, methionine. Methionine itself is a critical methyl group donor via S-adenosylmethionine (SAMe) and a precursor for other sulfur-containing compounds like cysteine and the antioxidant glutathione . Researchers explore such derivatives to modulate these pathways or to create analogs that can influence cellular processes such as protein synthesis and oxidative stress response. The "DL" designation indicates the racemic mixture of both D- and L-enantiomers, which can be useful for studying stereospecificity in enzymatic reactions and metabolic utilization. This product is strictly for laboratory and research applications. It is not for diagnostic use, human consumption, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B096836 DL-Methioninol CAS No. 16720-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylthio)-1-butanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
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Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Batch Reactor Configuration for Hydantoin Formation

The foundational step in DL-methionine production involves synthesizing 5-(2-methylthioethyl)hydantoin (hydantoin ring) from acrolein, methyl mercaptan, hydrocyanic acid (HCN), and ammonium carbonate. In a 2,500 L jacketed batch reactor, 300 kg of acrolein reacts with 190 kg of methyl mercaptan, 150 kg of HCN, and 1,000 kg of ammonium carbonate at 80°C for 90 minutes under 405 kPa pressure. Methanol serves as an inert solvent, while the exothermic reaction necessitates precise temperature control via cooling water circulation. Post-reaction, volatile byproducts (unreacted acrolein, methyl mercaptan, ammonia, CO₂) are vaporized at atmospheric pressure and condensed for waste treatment.

This step achieves ~90% conversion of acrolein, with the hydantoin intermediate remaining in the liquid phase. The reaction mechanism follows:

Acrolein+Methyl Mercaptan+HCN+NH4HCO3Hydantoin+NH3+CO2+H2O\text{Acrolein} + \text{Methyl Mercaptan} + \text{HCN} + \text{NH}4\text{HCO}3 \rightarrow \text{Hydantoin} + \text{NH}3 + \text{CO}2 + \text{H}_2\text{O}

Continuous Hydantoin Synthesis Advancements

Patent EP0780370A2 discloses a continuous "one-pot" method where 3-methylthiopropionaldehyde (acrolein derivative), HCN, NH₃, and CO₂ react in water at 50–70°C for 2 hours. By eliminating batch-wise methanol use, this approach reduces solvent waste and improves throughput. A molar ratio of 1:1–1.1:2–3 (aldehyde:HCN:NH₄HCO₃) optimizes single-pass conversion to 95–98%. The continuous process integrates three interconnected reactors for hydantoin formation, alkaline hydrolysis, and methionine release, enabling 24/7 operation with automated feedstock recycling.

Alkaline Hydrolysis and DL-Salt Formation

Sodium Hydroxide-Driven Saponification

Post-hydantoin synthesis, the intermediate undergoes alkaline hydrolysis in a 4,000 L reactor with 50 wt.% NaOH (600 kg) at 90–160°C for 1.5 hours. This exothermic step generates the sodium salt of DL-methionine (DL-salt) and liberates ammonia and CO₂, which are vented and scrubbed. The reaction proceeds as:

Hydantoin+2NaOHDL-Salt+Na2CO3+NH3\text{Hydantoin} + 2\text{NaOH} \rightarrow \text{DL-Salt} + \text{Na}2\text{CO}3 + \text{NH}_3

Maintaining a pH >12 ensures complete hydantoin conversion, while temperatures exceeding 150°C risk product degradation. Chilled water jackets stabilize the reactor at 90°C, balancing reaction kinetics and thermal safety.

Potassium-Based Clean Methods

US Patent 9,206,120B2 substitutes NaOH with K₂CO₃ to minimize sodium waste. Here, hydantoin reacts with potassium carbonate (1:1.5 molar ratio) at 180–300°C under pressure, yielding potassium methioninate and recyclable CO₂. The potassium route reduces chloride contamination and enables direct crystallization of DL-methionine upon acidification with CO₂ gas. Post-hydrolysis, the methionine potassium solution is neutralized to pH 6–9 using CO₂, achieving 99% crystallization efficiency.

Neutralization and Crystallization of DL-Methionine

Hydrochloric Acid Precipitation

The DL-salt is neutralized in a 3,000 L reactor using 45% HCl (400 kg) to pH <2.3, precipitating DL-methionine while keeping NaCl soluble. At 80°C, this step ensures complete protonation of the methionine carboxylate group:

DL-Salt+HClDL-Methionine+NaCl+H2O\text{DL-Salt} + \text{HCl} \rightarrow \text{DL-Methionine} + \text{NaCl} + \text{H}_2\text{O}

Filtration (rotary vacuum filters) removes NaCl and residual hydantoin, yielding a 32% methionine slurry.

Evaporative Crystallization and Drying

The methionine slurry undergoes double-effect evaporation at 90°C, removing 70% water and 90% impurities (HCl, hydantoin). Subsequent cooling to 15°C in a continuous crystallizer produces >99% pure crystals, which are centrifuged (30% moisture) and drum-dried at 120°C to <0.3% water content.

Waste Management and Byproduct Recycling

Ammonia and CO₂ Recovery

Modern plants capture vented NH₃ and CO₂ via absorption towers, converting them back to ammonium carbonate for reuse in hydantoin synthesis. This closed-loop system reduces raw material costs by 15–20% and minimizes environmental discharge.

Potassium Hydrogen Carbonate Utilization

The potassium process (US 9,206,120B2) converts K₂CO₃ byproducts into KCN through HCN absorption, enabling full reagent recycling. This eliminates potassium waste and cuts HCN procurement costs by 30%.

Comparative Analysis of Industrial Methods

Parameter Batch NaOH Method Continuous K₂CO₃ Method
Reaction Temperature80–160°C180–300°C
Reaction Time3–4 hours15–30 minutes
Byproduct HandlingNaCl disposalK₂CO₃/HCN recycling
Yield90–92%95–98%
Purity99.87%99.95%
Capital Cost$12M (1,000 T/yr)$18M (1,000 T/yr)

Chemical Reactions Analysis

Structural and Functional Context of DL-Methioninol

This compound (C₅H₁₁NO₂S) is a chiral alcohol derivative of methionine, where the carboxylic acid group (-COOH) is replaced by a hydroxymethyl group (-CH₂OH). This structural modification alters its reactivity compared to methionine, particularly in redox and substitution reactions.

Hypothesized Reaction Pathways

While no experimental data for this compound was found, its reactivity can be inferred from methionine and related alcohols:

Oxidation Reactions

  • Primary Alcohol Oxidation : The hydroxymethyl group may undergo oxidation to form methional (C₅H₁₀OS) or further to methionic acid (C₅H₁₀O₃S) in the presence of strong oxidizing agents like KMnO₄ or CrO₃ .

  • Thioether Stability : The methylthio group (-SCH₃) is resistant to oxidation under mild conditions, similar to methionine .

Nucleophilic Substitution

  • The hydroxyl group could participate in esterification or etherification reactions. For example, reaction with acetyl chloride might yield acetylated methioninol (C₇H₁₃NO₃S) .

  • Thiol-disulfide exchange reactions involving the sulfur atom are plausible but would require catalytic or enzymatic activation .

Enzymatic Modifications

  • Dehydrogenase Activity : Analogous to methionine’s conversion to 2-oxo-4-methylthiobutyric acid via D-amino acid oxidase (D-AAO) , this compound might undergo similar enzymatic dehydrogenation.

  • Transamination : Potential involvement of PLP-dependent enzymes (e.g., transaminases) could yield α-keto derivatives .

Comparative Reactivity Table

Reaction Type Methionine This compound (Predicted)
OxidationForms sulfoxide/sulfoneForms aldehyde/acid derivatives
EsterificationCarboxylic acid estersHydroxymethyl esters
Enzymatic dehydrogenationYes (via D-AAO) Likely, but unconfirmed
Thiol interactionsCystathionine synthesis Possible thioether derivatives

Research Gaps and Recommendations

  • Synthetic Pathways : No peer-reviewed studies on this compound synthesis or purification were identified.

  • Catalytic Studies : Experimental validation of its reactivity with common reagents (e.g., SOCl₂, NaBH₄) is needed.

  • Biological Roles : Its potential as a metabolic intermediate or chiral building block remains unexplored.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or explore recent patents for proprietary applications.

Scientific Research Applications

Aquaculture Nutrition

DL-Methioninol is increasingly used as a feed additive in aquaculture. Research indicates that it can effectively replace supplemental methionine in fish diets. A study by the European Food Safety Authority (EFSA) concluded that DL-methionyl-DL-methionine, a form of this compound, is an efficacious source of methionine for aquatic species such as fish and crustaceans. The compound enhances growth performance and tissue protein synthesis without altering the amino acid composition of the fish .

Study Species Findings
EFSA Report (2022)Various aquatic speciesDemonstrated safety and efficacy as a methionine source
Guo et al. (2024)Nile tilapiaImproved growth performance and intestinal health with supplementation

Poultry Nutrition

In poultry, this compound supplementation has been shown to alleviate the adverse effects of reduced fishmeal in diets. A study indicated that its use improved growth rates and enhanced intestinal health by promoting beneficial gut microbiota . Furthermore, it has been linked to better feather growth and overall health in young birds.

Study Species Findings
MDPI Study (2024)BroilersEnhanced growth performance with DL-Met supplementation
NCBI Study (2021)PigeonsImproved intestinal morphology and protein expression related to cell proliferation

Animal Health

This compound also plays a role in enhancing antioxidant status in animals. Research has shown that supplementation leads to increased levels of glutathione (GSH), a crucial antioxidant, thereby reducing oxidative stress during heat stress conditions . This application is particularly relevant for livestock management where heat stress can adversely affect productivity.

Case Study 1: Aquatic Species Growth Performance

In a controlled trial involving Nile tilapia, researchers supplemented diets with DL-methionyl-DL-methionine at varying levels. Results indicated significant improvements in growth rates and feed conversion ratios compared to control groups without supplementation. This underscores the potential of this compound as a strategic nutritional intervention in aquaculture.

Case Study 2: Poultry Intestinal Health

A study involving broiler chickens demonstrated that dietary inclusion of this compound improved intestinal integrity and microbiota diversity. The findings suggested that this compound not only supports growth but also enhances gut health, which is critical for overall animal welfare and productivity.

Mechanism of Action

DL-Methioninol exerts its effects through various molecular pathways. It is involved in the synthesis of proteins and other essential biomolecules. The compound acts as a precursor to methionine, which is crucial for the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. This compound also influences the redox balance within cells by participating in the synthesis of glutathione, a major antioxidant .

Comparison with Similar Compounds

DL-Methioninol vs. DL-Methionine

Parameter This compound (CAS 502-83-0) DL-Methionine (CAS 59-51-8)
Molecular Formula C₅H₁₃NOS C₅H₁₁NO₂S
Functional Groups -NH₂, -OH, -SCH₃ -NH₂, -COOH, -SCH₃
Applications Research tool for metabolic studies Essential amino acid in animal feed, pharmaceuticals, and supplements
Safety Profile Limited data; presumed low toxicity Generally non-hazardous, but may cause irritation (skin/eyes) at high concentrations
Commercial Use Niche research chemical Widely produced (~1.5 million tons/year for poultry feed)

Key Differences :

  • Biological Role: DL-Methionine is proteogenic and essential for protein synthesis, whereas this compound lacks a carboxyl group, rendering it non-proteogenic .
  • Economic Impact: DL-Methionine dominates industrial applications due to its role in livestock nutrition, while this compound remains confined to academic research .

This compound vs. α-Methyl-DL-Methionine

Parameter This compound (CAS 502-83-0) α-Methyl-DL-Methionine (CAS 2749-07-7)
Structural Change -COOH → -OH Methyl group added to α-carbon
Molecular Formula C₅H₁₃NOS C₆H₁₃NO₂S
Applications Metabolic pathway studies Enzyme inhibition/activation studies
Research Utility Investigates alcohol dehydrogenase activity Explores stereochemical effects on methionine-dependent enzymes

Functional Insights :

  • α-Methyl-DL-Methionine’s methyl group sterically hinders enzyme binding, making it valuable for probing substrate specificity in methyltransferases .
  • This compound’s hydroxyl group may mimic intermediates in methionine catabolism, aiding in pathway elucidation .

This compound vs. DL-Methionyl-DL-Methionine

Parameter This compound (CAS 502-83-0) DL-Methionyl-DL-Methionine (CAS 52715-93-2)
Structure Monomer with hydroxyl group Dipeptide (two methionine residues linked)
Molecular Weight 149.21 g/mol 280.4 g/mol
Solubility Higher in polar solvents Lower due to increased hydrophobicity
Research Focus Single-step metabolic modifications Peptide stability and transport mechanisms

Notable Contrasts:

  • The dipeptide DL-Methionyl-DL-Methionine is used to study peptide absorption efficiency in gut models, contrasting with this compound’s role in intracellular metabolism .

Biological Activity

DL-Methioninol, a derivative of the amino acid methionine, has garnered attention for its biological activity, particularly in cellular metabolism, growth promotion, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and applications.

Overview of this compound

This compound is a sulfur-containing amino alcohol that acts as a precursor to methionine. It plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and antioxidant defense mechanisms. Understanding its biological activity is essential for its application in nutrition and therapeutic contexts.

  • Cell Proliferation and Growth :
    • Research indicates that this compound supplementation can significantly enhance cell proliferation in specific cell lines. For instance, in studies involving RTL-W1 and RTH-149 cell lines, the addition of this compound at concentrations of 20 µM and 200 µM resulted in increased cell confluence and activation of the mTOR signaling pathway, which is critical for cellular growth and metabolism .
    • The phosphorylation levels of mTOR targets (4EBP1 and S6 proteins) were notably higher when cells were grown in this compound-supplemented media compared to controls .
  • Metabolite Production :
    • Supplementation with this compound led to significant increases in intracellular levels of S-adenosylmethionine (SAM) and glutathione (GSH), both vital for cellular metabolism and antioxidant defense . These metabolites are crucial for maintaining redox balance and cellular health.
  • Utilization in Parenteral Nutrition :
    • A study on morbidly obese patients undergoing total parenteral nutrition revealed that intravenous administration of this compound resulted in higher plasma methionine levels compared to L-methionine alone. The data indicated that approximately 64% of infused D-methionine was excreted in urine, suggesting variable utilization rates among individuals .

Comparative Studies

Study FocusFindings
Cell Line StudiesThis compound enhanced cell proliferation via mTOR activation; ineffective compared to other methionine sources like MHA .
Parenteral NutritionHigher plasma levels of methionine observed with this compound; variable urinary excretion rates indicate differing metabolic efficiency .
Animal NutritionIn broiler chickens, this compound showed comparable biological effectiveness to L-methionine in promoting growth without compromising health .

Case Studies

  • Nutritional Supplementation in Aquaculture :
    • A study demonstrated that dietary supplementation with this compound improved growth performance and intestinal health in Nile tilapia (Oreochromis niloticus). The results indicated enhanced antioxidant capacity and diversity of intestinal microbiota, highlighting its potential benefits in aquaculture nutrition .
  • Animal Trials :
    • Large-scale trials conducted by Evonik Industries confirmed the efficacy of this compound as a feed additive in livestock. The studies showed that it could effectively replace other methionine sources without compromising animal performance across various species .

Q & A

Q. Advanced

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers and quantify individual activity .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation with NMR/X-ray crystallography) to verify structural assignments .
  • Stereochemical Stability Tests : Assess enantiomer interconversion under varying pH/temperature conditions using kinetic modeling .

How should researchers assess and validate the purity of this compound for experimental reproducibility?

Q. Basic

  • Chromatographic Validation : Perform HPLC with UV detection (λ=210–220 nm) and compare retention times against certified reference materials .
  • Batch Testing : Include multiple lots to assess inter-batch variability. Purity thresholds (e.g., ≥98.5%) should align with peer-reviewed protocols .

What strategies mitigate the environmental impact of this compound in laboratory workflows?

Q. Advanced

  • Microscale Synthesis : Reduce reagent quantities to minimize waste generation .
  • Green Chemistry Metrics : Calculate E-factors (waste-to-product ratio) and optimize solvent recovery systems .
  • Collaborative Disposal : Partner with facilities specializing in sulfur-containing compound degradation to prevent ecosystem contamination .

How does this compound’s stability vary under experimental storage and processing conditions?

Q. Advanced

  • Temperature Sensitivity : Store at 0–6°C to prevent racemization or degradation, as indicated for methioninol derivatives .
  • Light Protection : Use amber vials to avoid photolytic decomposition, validated via accelerated stability studies (40°C/75% RH for 6 months) .
  • pH-Dependent Stability : Monitor degradation kinetics in buffers (pH 2–9) using HPLC-MS to identify optimal formulation conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Methioninol
Reactant of Route 2
DL-Methioninol

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